N-(2,5-dimethylphenyl)-2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
Description
This compound features a tetrahydroisoquinoline core substituted with a 4-methylbenzyl group at position 2 and an acetamide side chain linked via an ether bond at position 3. The N-(2,5-dimethylphenyl) group on the acetamide moiety introduces steric bulk and hydrophobicity, which may enhance target binding or metabolic stability.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-18-8-11-21(12-9-18)16-29-14-13-22-23(27(29)31)5-4-6-25(22)32-17-26(30)28-24-15-19(2)7-10-20(24)3/h4-12,15H,13-14,16-17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJICENLOWSVHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of the Methylbenzyl Group: This step often involves a Friedel-Crafts alkylation, where the tetrahydroisoquinoline is alkylated with a methylbenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethylphenyl Group: This can be done through a nucleophilic substitution reaction, where the dimethylphenylamine reacts with an acyl chloride derivative of the intermediate compound.
Formation of the Final Product: The final step involves the coupling of the intermediate with 2-chloroacetic acid under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydroisoquinoline, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Hydroxylated tetrahydroisoquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-(2,5-dimethylphenyl)-2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide exhibit promising anticancer properties. Studies have shown that isoquinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that tetrahydroisoquinoline derivatives can effectively target specific pathways involved in tumor growth .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Isoquinoline derivatives have been linked to neuroprotection against oxidative stress and neuroinflammation. Research indicates that these compounds may modulate neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Applications
Pain Management
this compound has been studied for its analgesic properties. The compound may act on various pain pathways and could be developed into a novel analgesic agent. Preliminary studies have shown efficacy in reducing pain responses in animal models .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. Research has identified that certain isoquinoline derivatives can disrupt bacterial cell membranes or inhibit key enzymatic functions within microbial cells. This opens avenues for developing new antibiotics or adjunct therapies to combat resistant strains of bacteria .
Material Sciences
Polymer Chemistry
In material sciences, the compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups allow for the modification of polymer backbones to improve thermal stability and mechanical strength. Such polymers could find applications in coatings, adhesives, and biomedical devices .
Case Studies
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide would depend on its specific biological target. Generally, compounds with similar structures can act by binding to specific receptors or enzymes, altering their activity. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter systems, suggesting potential effects on neurological pathways.
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
Key Differences :
- Substituent : The 4-methylbenzyl group in the target compound is replaced with a 4-fluorobenzyl group.
- Molecular Formula: C₂₆H₂₅FN₂O₃ (monoisotopic mass: 432.18 g/mol).
- Fluorine’s smaller atomic radius may reduce steric hindrance, affecting interactions with hydrophobic binding pockets.
Table 1: Structural and Physical Comparison
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
Key Differences :
- Core Structure: Lacks the tetrahydroisoquinoline ring system, featuring a simpler acetamide backbone.
- Substituents: A diethylamino group replaces the tetrahydroisoquinoline-ether linkage.
- Molecular Formula : C₁₄H₂₂N₂O (mass: 234.33 g/mol).
Impact :
- The absence of the tetrahydroisoquinoline core suggests divergent biological targets. The diethylamino group may enhance solubility but reduce binding specificity compared to the rigid polycyclic system in the target compound.
Chloro-Substituted Acetamides (Pesticides)
Examples include:
- 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
- 2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor)
Key Differences :
- Substituents: Chlorine and thienyl groups replace the methylbenzyl and tetrahydroisoquinoline moieties.
- Reactivity : The chloro group increases electrophilicity, favoring interactions with plant enzymes, whereas the target compound’s methyl groups prioritize hydrophobic interactions.
Table 2: Functional Group Comparison with Pesticides
Stereochemically Complex Acetamides
Examples include derivatives with diphenylhexane and tetrahydropyrimidinyl groups.
Key Differences :
- Stereochemistry : Compounds in feature multiple chiral centers (e.g., 2S,4S,5S configurations), unlike the target compound’s simpler planar structure.
Research Implications
- Fluorinated Analog : Comparative studies could elucidate how electron-withdrawing vs. donating groups affect pharmacokinetics.
- Pesticide Derivatives : Highlight the role of halogenation in shifting application domains.
- Stereochemical Variants : Suggest that introducing chiral centers might refine the target compound’s activity profile.
Biological Activity
N-(2,5-dimethylphenyl)-2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C22H26N2O3. Its structure includes a dimethylphenyl group and a tetrahydroisoquinoline moiety, which are known to influence its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, tetrahydroisoquinoline derivatives have shown to induce apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio .
Table 1: Antitumor Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (colon cancer) | 5.0 | Apoptosis induction |
| Compound B | MDA-MB-231 (breast cancer) | 3.5 | Caspase activation |
| This compound | TBD | TBD |
2. Neuroprotective Effects
Similar compounds have been studied for their neuroprotective effects against neurodegenerative diseases. The isoquinoline structure is known for its ability to modulate neurotransmitter systems and provide neuroprotection through antioxidant mechanisms .
3. Anti-inflammatory Properties
Compounds derived from tetrahydroisoquinolines have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB. This suggests that this compound may also possess similar properties.
Case Studies
Several studies have examined compounds structurally related to this compound:
Case Study 1: Antitumor Efficacy
In a study involving a series of tetrahydroisoquinoline derivatives, one compound demonstrated an IC50 value of 3.0 µM against human breast cancer cells (MCF7). The study elucidated that the compound induced apoptosis through the mitochondrial pathway .
Case Study 2: Neuroprotection
Another study highlighted a related isoquinoline derivative that protected neuronal cells from oxidative stress-induced apoptosis. The mechanism involved upregulation of antioxidant enzymes and downregulation of apoptotic markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
